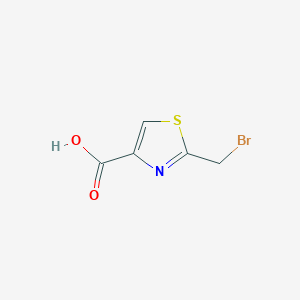

2-(Bromomethyl)-1,3-thiazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S/c6-1-4-7-3(2-10-4)5(8)9/h2H,1H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXODEMJYUNKRGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CBr)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromomethyl 1,3 Thiazole 4 Carboxylic Acid and Its Derivatives

Historical and Contemporary Routes to 2-(Bromomethyl)-1,3-thiazole-4-carboxylic acid

Historically, the synthesis of functionalized thiazoles has been dominated by the Hantzsch thiazole (B1198619) synthesis. While specific historical accounts detailing the synthesis of this compound are not extensively documented in early literature, the foundational reactions for creating the thiazole core have been well-established for over a century.

Contemporary synthetic routes to this compound are not typically direct, one-pot syntheses. Instead, they generally rely on a strategic, multi-step approach. The most common and logical pathway involves:

Formation of a 2-methyl-1,3-thiazole-4-carboxylate ester as a stable precursor. This is often achieved through the Hantzsch thiazole synthesis.

Bromination of the methyl group at the 2-position to introduce the bromomethyl functionality. This is typically accomplished through a free-radical bromination reaction.

Hydrolysis of the carboxylate ester to yield the final this compound.

Synthesis of Alkyl 2-(Bromomethyl)-1,3-thiazole-4-carboxylate Precursors

The synthesis of the target carboxylic acid often proceeds via its more stable and synthetically versatile alkyl ester precursors. The generation of these precursors involves several key chemical transformations.

While the primary route to the carboxylic acid is often through the hydrolysis of its ester, it is also possible to esterify the carboxylic acid directly. The most common method for this transformation is the Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is typically used in excess, or water is removed as it is formed.

It is important to note that the presence of the reactive bromomethyl group can lead to side reactions under harsh esterification conditions. Therefore, milder methods may be employed, such as reaction with diazomethane (B1218177) (for methyl esters) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with the alcohol, although these methods are less common for this specific compound.

The key step in the synthesis of 2-(bromomethyl)-1,3-thiazole-4-carboxylate is the selective bromination of the methyl group at the 2-position of the corresponding 2-methylthiazole (B1294427) precursor. This transformation is typically achieved through a free-radical bromination, most commonly using N-bromosuccinimide (NBS) as the brominating agent.

The reaction is initiated by a radical initiator, such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), and is carried out in a non-polar solvent like carbon tetrachloride or 1,2-dichlorobenzene (B45396) under reflux conditions. The Wohl-Ziegler bromination, which specifically refers to the use of NBS for allylic and benzylic brominations, is the classic procedure for this type of transformation. orgsyn.org The efficiency of this reaction can be sensitive to the choice of solvent and initiator. orgsyn.org

| Reagent | Initiator | Solvent | Conditions | Outcome |

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄ or 1,2-Dichlorobenzene | Reflux | Selective bromination of the methyl group |

This table is interactive. You can sort and filter the data.

It is crucial to control the reaction conditions to avoid over-bromination or bromination of the thiazole ring itself.

The Hantzsch thiazole synthesis is a versatile method for the formation of the thiazole ring. organic-chemistry.orgnih.gov In the context of synthesizing the precursor for our target molecule, a variation of the Hantzsch synthesis is employed to produce an alkyl 2-methyl-1,3-thiazole-4-carboxylate. This typically involves the condensation of an α-haloketone with a thioamide.

For the synthesis of ethyl 2-methyl-1,3-thiazole-4-carboxylate, the common starting materials are ethyl 2-chloroacetoacetate and thioacetamide. The reaction is generally carried out in a suitable solvent, such as ethanol, and often at elevated temperatures.

While direct synthesis of a 2-(bromomethyl)thiazole (B166336) via a Hantzsch-type reaction is not a common approach due to the high reactivity of potential starting materials like bromo-thioacetamide, adaptations of the Hantzsch synthesis are foundational to creating the necessary 2-methylthiazole scaffold that can then be further functionalized.

Advanced Synthetic Procedures for this compound

The hydrolysis of the ester can be carried out under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This is the reverse of the Fischer esterification and is achieved by heating the ester in an aqueous solution with a strong acid like hydrochloric acid or sulfuric acid.

Base-mediated hydrolysis (saponification): This is a more common and often more efficient method. It involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt and yield the carboxylic acid. For instance, the hydrolysis of a similar compound, 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid ethyl ester, is achieved with a sodium hydroxide solution. guidechem.com

| Hydrolysis Type | Reagents | Conditions |

| Acid-catalyzed | H₂O, HCl or H₂SO₄ | Heat |

| Base-mediated (Saponification) | 1. NaOH or KOH (aq) 2. H₃O⁺ | Room Temperature or gentle heating |

This table is interactive. You can sort and filter the data.

Optimization of the hydrolysis step involves careful control of temperature and reaction time to ensure complete conversion without promoting decomposition or side reactions involving the bromomethyl group.

Stereoselective and Regioselective Preparations

Achieving stereochemical and regiochemical control is paramount in the synthesis of complex thiazole derivatives. While specific literature on the stereoselective synthesis of this compound is limited, principles from related asymmetric syntheses of thiazoline (B8809763) and thiazolidine (B150603) derivatives can be applied.

Stereoselective Approaches:

One potential strategy for introducing chirality involves the use of chiral starting materials, often referred to as the chiral pool approach. For instance, the asymmetric synthesis of 2,4,5-trisubstituted Δ²-thiazolines has been accomplished starting from readily available α,β-unsaturated methyl esters. A key step in this process is a Sharpless asymmetric dihydroxylation, which establishes the desired stereocenters with high enantiomeric excess (up to 97%) nih.gov. Although this example pertains to a thiazoline, the principles of using a chiral auxiliary or a stereoselective reaction to set the stereochemistry of a substituent on a related heterocyclic ring are highly relevant.

Another approach involves the diastereoselective synthesis of 2-substituted thiazolidine-4-carboxylic acids, which can serve as precursors to chiral thiazoles. The condensation of L-cysteine with aldehydes can yield thiazolidine-4-carboxylic acids. The stereochemistry at the newly formed C2 position is influenced by the reaction conditions and the nature of the aldehyde. While this results in a saturated ring system, subsequent oxidation could potentially lead to the desired thiazole while retaining chirality at the C4 position.

Catalytic enantioselective methods also offer a powerful tool. For example, the synthesis of tertiary thiols from 5H-thiazol-4-ones and nitroolefins has been achieved using a bifunctional urea (B33335) catalyst. This reaction proceeds with high diastereo- and enantioselectivity, demonstrating the feasibility of creating chiral centers adjacent to a thiazole ring system through organocatalysis ehu.es.

Regioselective Preparations:

The regioselective functionalization of the thiazole ring is crucial for the specific placement of the bromomethyl and carboxylic acid groups. The direct bromination of the thiazole ring often leads to a mixture of products. However, strategic selection of starting materials and reaction conditions can achieve high regioselectivity.

A common precursor for the target molecule is 2-methyl-1,3-thiazole-4-carboxylic acid. The bromination of 2-methylthiazole has been shown to occur selectively at the 5-position osti.gov. This selectivity is attributed to the electronic nature of the thiazole ring, where the C5 position is more susceptible to electrophilic attack. The presence of a Lewis acid, such as aluminum chloride, can influence the regioselectivity of bromination. In the case of unsubstituted thiazole, bromination in the presence of AlCl₃ favors the 2-position osti.gov.

For the synthesis of polysubstituted thiazoles, directed metalation strategies offer excellent regiocontrol. The use of reagents like TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl allows for the selective deprotonation of specific positions on the thiazole ring, which can then be quenched with an electrophile. This method has been successfully applied to the synthesis of 2,4,5-trisubstituted thiazoles starting from 2-bromothiazole.

An alternative regioselective approach involves the Hantzsch thiazole synthesis, a classic method that involves the condensation of an α-haloketone with a thioamide. By carefully choosing the substituents on both reactants, the desired substitution pattern on the thiazole ring can be achieved. For instance, the reaction of ethyl bromopyruvate with a suitable thioamide can be a viable route to the ethyl ester of the target molecule.

| Method | Key Features | Potential Application to Target Compound | Reference |

| Sharpless Asymmetric Dihydroxylation | High enantioselectivity for diol formation on unsaturated esters. | Introduction of chirality to a precursor of the thiazole ring. | nih.gov |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials like L-cysteine. | Synthesis of chiral thiazolidine precursors. | |

| Organocatalytic Michael Addition | Enantioselective formation of C-C bonds adjacent to the thiazole ring. | Stereoselective introduction of substituents. | ehu.es |

| Regioselective Bromination | Selective bromination at the C5-position of 2-methylthiazole. | Synthesis from a 2-methylthiazole precursor. | osti.gov |

| Directed Metalation | High regiocontrol in the functionalization of the thiazole ring. | Stepwise introduction of substituents at specific positions. | |

| Hantzsch Thiazole Synthesis | Versatile method for constructing the thiazole ring with desired substitution. | Formation of the core thiazole ring from acyclic precursors. |

Scalable Synthetic Protocols for Industrial Application

The transition from laboratory-scale synthesis to industrial production requires the development of robust, efficient, and cost-effective protocols. For this compound and its derivatives, several strategies can be envisioned based on scalable syntheses of related compounds.

A notable example of a scalable thiazole synthesis is the process development for the total synthesis of Largazole, a potent histone deacetylase inhibitor. This multi-step synthesis was successfully scaled up to produce decagram quantities of the final product, with key intermediates being synthesized on a hundred-gram scale. The synthesis of a crucial thiazole-containing fragment involved a modified Hantzsch "one-pot" protocol starting from a thioamide and ethyl bromopyruvate to yield a thiazole ester in 74% yield on a large scale. Subsequent aminolysis and dehydration provided the corresponding nitrile in high yield. This demonstrates the industrial feasibility of the Hantzsch synthesis for producing functionalized thiazoles researchgate.net.

The development of manufacturing routes for halogenated 2-thiophenecarboxylic acid derivatives, which are key building blocks for insecticides, also provides valuable insights. These processes involved multi-kilogram scale reactions, such as vapor phase chlorination and one-pot bromination/debromination procedures. The introduction of the carboxylic acid functionality was achieved through either Grignard metallation followed by carbonation with CO₂ or a palladium-catalyzed carbonylation under CO pressure beilstein-journals.org. These methods are directly applicable to the large-scale synthesis of the carboxylic acid moiety of the target molecule.

The table below summarizes key aspects of scalable synthetic protocols relevant to the industrial production of this compound.

| Protocol | Starting Materials | Key Reactions | Scale | Advantages | Reference |

| Modified Hantzsch Synthesis | Thioamide, Ethyl bromopyruvate | One-pot condensation | Hundred-gram | High yield, one-pot procedure | researchgate.net |

| One-Kettle Carboxylation | 2-Bromothiazole, n-Butyl lithium, CO₂ | Carbonyl-insertion, chlorination, ammonolysis | Industrial | One-pot, good overall yield | google.com |

| Grignard Carbonation | Halogenated thiophene | Grignard formation, reaction with CO₂ | Multi-kilogram | Applicable to various heterocycles | beilstein-journals.org |

| Palladium-Catalyzed Carbonylation | Halogenated thiophene | Carbonylation with CO | Multi-kilogram | Alternative to Grignard reaction | beilstein-journals.org |

Chemical Reactivity and Transformation Mechanisms of 2 Bromomethyl 1,3 Thiazole 4 Carboxylic Acid

Reactivity of the Bromomethyl Moiety

The bromomethyl group at the C2 position of the thiazole (B1198619) ring is analogous to a benzylic or allylic halide. The carbon atom of the bromomethyl group is electrophilic due to the electron-withdrawing nature of the adjacent bromine atom. This electrophilicity is further influenced by the electron-withdrawing character of the thiazole ring. Consequently, this group is highly susceptible to nucleophilic attack, making it a valuable handle for synthetic modifications. The sulfur atom in the thiazole ring may also provide anchimeric assistance, stabilizing the transition state of substitution reactions and enhancing the reactivity of the bromomethyl group. nih.gov

The most prominent reaction pathway for the bromomethyl group is nucleophilic substitution, where the bromide ion, a good leaving group, is displaced by a variety of nucleophiles. These reactions typically proceed via an S_N2 mechanism, leading to the formation of a new bond between the methylene (B1212753) carbon and the nucleophile.

2-(Bromomethyl)-1,3-thiazole-4-carboxylic acid is expected to react with various oxygen-centered nucleophiles. In the presence of a base, alcohols (alkoxides) and water (hydroxide) can displace the bromide to yield the corresponding ethers and alcohol, respectively. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) would lead to the formation of 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid. Similarly, hydrolysis under basic conditions would produce 2-(hydroxymethyl)-1,3-thiazole-4-carboxylic acid.

Table 1: Reactions of this compound with Oxygen Nucleophiles

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid |

| Alkoxide | Sodium Methoxide (NaOMe) | 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid |

The bromomethyl group readily undergoes substitution with nitrogen nucleophiles. nih.govnih.gov Primary and secondary amines, as well as hydrazine (B178648) and its derivatives, can be alkylated to produce the corresponding 2-(aminomethyl)-thiazole derivatives. These reactions typically proceed under basic conditions to neutralize the hydrogen bromide byproduct. The resulting aminomethyl thiazoles are versatile intermediates for further functionalization. For example, reaction with ammonia (B1221849) would yield the primary amine, while reaction with dimethylamine (B145610) would give the tertiary amine derivative.

Table 2: Reactions with Representative Nitrogen Nucleophiles

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Ammonia | NH₃ | 2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid |

| Primary Amine | Methylamine (CH₃NH₂) | 2-((Methylamino)methyl)-1,3-thiazole-4-carboxylic acid |

| Secondary Amine | Dimethylamine ((CH₃)₂NH) | 2-((Dimethylamino)methyl)-1,3-thiazole-4-carboxylic acid |

Given the high nucleophilicity of sulfur species, reactions with thiols and their conjugate bases (thiolates) are expected to be efficient. libretexts.orgmsu.edu These reactions provide a straightforward route to 2-(thiomethyl)-thiazole derivatives. For example, treatment with sodium thiomethoxide would yield 2-((Methylthio)methyl)-1,3-thiazole-4-carboxylic acid. Analogous reactions with selenium nucleophiles, such as selenols, are also anticipated, leading to selenoethers. The reactivity of similar substrates, like 2-(bromomethyl)-1,3-thiaselenole, has been shown to involve complex pathways and potential rearrangements, highlighting the intricate nature of these transformations. nih.govmdpi.com

Table 3: Reactions with Sulfur and Selenium Nucleophiles

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Thiolate | Sodium thiomethoxide (NaSMe) | 2-((Methylthio)methyl)-1,3-thiazole-4-carboxylic acid |

| Thiol | Thiophenol (PhSH) with base | 2-((Phenylthio)methyl)-1,3-thiazole-4-carboxylic acid |

| Hydrosulfide | Sodium Hydrosulfide (NaSH) | 2-(Mercaptomethyl)-1,3-thiazole-4-carboxylic acid |

Carbon-carbon bond formation can be achieved through the reaction of the bromomethyl group with carbon-based nucleophiles. Stabilized carbanions, such as those derived from malonic esters or cyanoacetates, are effective nucleophiles for this transformation. nih.gov For instance, reaction with diethyl malonate in the presence of a base like sodium ethoxide would result in the formation of a C-alkylated product, which can be further manipulated.

Reactions with more reactive organometallic reagents like Grignard or organolithium reagents are complicated by the presence of the acidic proton of the carboxylic acid group. This proton would be readily deprotonated by the organometallic reagent, consuming at least one equivalent. To achieve substitution at the bromomethyl position, either protection of the carboxylic acid group or the use of excess organometallic reagent would be necessary.

Table 4: Reactions with Representative Carbon Nucleophiles

| Nucleophile | Reagent Example | Product (after hydrolysis/workup) |

|---|---|---|

| Cyanide | Sodium Cyanide (NaCN) | 2-(Cyanomethyl)-1,3-thiazole-4-carboxylic acid |

| Malonate Enolate | Diethyl malonate / NaOEt | 2-(2,2-bis(Ethoxycarbonyl)ethyl)-1,3-thiazole-4-carboxylic acid |

| Grignard Reagent* | Phenylmagnesium bromide (PhMgBr) | 2-Benzyl-1,3-thiazole-4-carboxylic acid |

*Requires consideration of the acidic carboxylic acid proton.

The bromomethyl group can be converted to an aldehyde functional group through oxidation. This transformation is synthetically valuable as it provides access to 2-formyl-1,3-thiazole-4-carboxylic acid, a key building block for more complex molecules. A common method for this conversion is the Kornblum oxidation, which involves reacting the bromomethyl compound with dimethyl sulfoxide (B87167) (DMSO). The reaction proceeds via an intermediate alkoxysulfonium salt, which then eliminates to form the aldehyde. Other reagents capable of oxidizing activated alkyl halides can also be employed for this purpose.

Reduction Reactions of the Bromomethyl Group

The bromomethyl group at the C2 position of the thiazole ring is analogous to a benzylic bromide and is susceptible to reduction, replacing the bromine atom with a hydrogen atom to yield 2-methyl-1,3-thiazole-4-carboxylic acid. This transformation can be achieved through several standard reduction methods.

One common approach is catalytic hydrogenation. This process typically involves reacting the substrate with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). The reaction proceeds via oxidative addition of the C-Br bond to the palladium surface, followed by hydrogenolysis.

Alternatively, hydride reducing agents can be employed. Reagents like sodium borohydride (B1222165) (NaBH₄) in a polar solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent can reduce the bromomethyl group. However, care must be taken as these reagents can also potentially reduce the carboxylic acid moiety, especially the more reactive LiAlH₄. The choice of reagent and reaction conditions allows for selective reduction.

Another method involves radical-mediated reduction. Using a radical initiator such as azobisisobutyronitrile (AIBN) and a hydrogen atom donor like tributyltin hydride (Bu₃SnH), the C-Br bond can be homolytically cleaved to form a radical intermediate, which then abstracts a hydrogen atom from the donor to yield the reduced product.

Table 1: Representative Reduction Reactions of the Bromomethyl Group

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, Solvent (e.g., Ethanol, Ethyl Acetate) | 2-Methyl-1,3-thiazole-4-carboxylic acid |

| Hydride Reduction | NaBH₄, Solvent (e.g., Isopropanol) | 2-Methyl-1,3-thiazole-4-carboxylic acid |

| Radical Reduction | Bu₃SnH, AIBN (cat.), Solvent (e.g., Toluene), Heat | 2-Methyl-1,3-thiazole-4-carboxylic acid |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The carbon-bromine bond in the bromomethyl group is an excellent electrophilic site for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds. Palladium-catalyzed reactions are most common for this type of transformation.

Suzuki Coupling: In a Suzuki reaction, the bromomethyl group can be coupled with an organoboron reagent, such as a boronic acid or a boronate ester (R-B(OR)₂), in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation with the boronic acid derivative, and concludes with reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst.

Heck Coupling: The Heck reaction involves the coupling of the bromomethyl group with an alkene. The mechanism is similar, starting with oxidative addition of the C-Br bond to Pd(0). The resulting organopalladium species then undergoes migratory insertion with the alkene, followed by a β-hydride elimination to form a new, more substituted alkene and a hydridopalladium species. A base is required to regenerate the Pd(0) catalyst.

Sonogashira Coupling: This reaction couples the bromomethyl group with a terminal alkyne. It is typically catalyzed by both palladium and a copper(I) salt. The mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the organopalladium(II) complex formed from the oxidative addition of the C-Br bond. Reductive elimination then yields the coupled product, an internal alkyne.

Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-(Arylmethyl)-1,3-thiazole-4-carboxylic acid |

| Heck Coupling | CH₂=CHR | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | 2-(Allyl-substituted)-1,3-thiazole-4-carboxylic acid |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 2-(Propargyl-substituted)-1,3-thiazole-4-carboxylic acid |

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the C4 position is a versatile functional handle that can undergo a variety of transformations common to carboxylic acids.

Esterification and Transesterification Reactions

The carboxylic acid can be readily converted into an ester through several methods. The most classic method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is an equilibrium process, and water is removed to drive it to completion. The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates water to yield the ester.

Alternatively, esterification can be achieved under milder conditions by first activating the carboxylic acid. Reagents such as carbodiimides, like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), are frequently used for this purpose, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Transesterification, the conversion of one ester to another, can also be performed, typically by reacting an existing ester of the thiazole with a different alcohol under acidic or basic catalysis.

Table 3: Common Esterification Methods

| Method | Reagents | General Conditions |

|---|---|---|

| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Heat, often with water removal |

| Carbodiimide Coupling | Alcohol (R'-OH), EDCI or DCC, DMAP (cat.) | Room temperature, anhydrous solvent (e.g., CH₂Cl₂) |

Amide Bond Formation and Peptide Coupling Strategies

The synthesis of amides from the carboxylic acid moiety is a crucial transformation, often accomplished using peptide coupling reagents to facilitate the reaction with a primary or secondary amine. nih.govthieme-connect.comnih.gov Direct reaction of the carboxylic acid with an amine requires very high temperatures and is generally not practical.

Peptide coupling strategies involve the in-situ activation of the carboxylic acid. The most common coupling reagents include carbodiimides (EDCI, DCC) and phosphonium (B103445) salts (e.g., BOP, PyBOP) or uronium/aminium salts (e.g., HBTU, HATU). These reactions are often performed with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which form activated esters that are less prone to side reactions and racemization. nih.gov

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive acyl-substituted intermediate (e.g., an O-acylisourea for carbodiimides). This intermediate is then susceptible to nucleophilic attack by the amine to form a tetrahedral intermediate, which collapses to yield the desired amide and a byproduct derived from the coupling reagent.

Table 4: Representative Amide Bond Formation Reactions

| Amine (R'R''NH) | Coupling Reagents | Product |

|---|---|---|

| Primary Amine (R'NH₂) | EDCI, HOBt, Base (e.g., DIPEA) | N-Substituted 2-(bromomethyl)-1,3-thiazole-4-carboxamide |

| Secondary Amine (R'R''NH) | HATU, Base (e.g., DIPEA) | N,N-Disubstituted 2-(bromomethyl)-1,3-thiazole-4-carboxamide |

| Amino Acid Ester | DCC, HOBt | Dipeptide-like structure |

Conversion to Acid Halides, Anhydrides, and Other Activated Carboxylic Acid Derivatives

For further transformations, the carboxylic acid is often converted into more reactive derivatives, such as acid halides or anhydrides.

Acid Halides: The most common conversion is to an acid chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). smolecule.comgoogle.comcymitquimica.com The reaction with thionyl chloride proceeds through a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts. The resulting 2-(bromomethyl)-1,3-thiazole-4-carbonyl chloride is a highly reactive intermediate. guidechem.com

Acid Anhydrides: Symmetrical anhydrides can be formed by dehydrating two equivalents of the carboxylic acid, though this often requires harsh conditions. A more common laboratory method for forming either symmetrical or mixed anhydrides is to react an acid chloride with a carboxylate salt. For instance, reacting 2-(bromomethyl)-1,3-thiazole-4-carbonyl chloride with the sodium salt of another carboxylic acid would yield a mixed anhydride.

Decarboxylation Pathways

The removal of the carboxylic acid group via decarboxylation is a possible transformation, though it typically requires specific conditions for aromatic and heteroaromatic systems. The C-C bond between the thiazole ring and the carboxyl group is relatively strong due to the sp² hybridization of the ring carbon.

Thermal decarboxylation of heteroaromatic carboxylic acids often requires very high temperatures. However, the reaction can be facilitated by the presence of catalysts. Copper-based catalysts, for instance, are known to promote the decarboxylation of aromatic and heteroaromatic carboxylic acids. Recent studies have also explored photoredox-catalyzed decarboxylative reactions that proceed via radical intermediates. nih.govosti.gov For thiazole-4-carboxylic acid, such methods could lead to the formation of 2-(bromomethyl)-1,3-thiazole. In some biological systems, oxidative decarboxylation of related thiazoline-4-carboxylic acids is a known pathway to form the thiazole ring. nih.govacs.org

Reactivity of the Thiazole Heterocycle

The reactivity of the thiazole ring in this compound is influenced by the electron-withdrawing nature of the carboxylic acid group and the reactive bromomethyl substituent. The thiazole ring itself is an aromatic heterocycle with a degree of π-electron delocalization that is greater than that of the corresponding oxazoles. wikipedia.org This aromatic character dictates its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution Reactions on the Thiazole Ring

The thiazole ring is generally susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents on the ring. The π-electron density is highest at the C5 position, making it the most favorable site for electrophilic attack. wikipedia.org The presence of an electron-donating group at the C2 position can further facilitate electrophilic substitution at C5, even under mild conditions. pharmaguideline.com Conversely, electron-withdrawing groups tend to deactivate the ring towards electrophilic attack.

In the case of this compound, the carboxylic acid group at the C4 position is a deactivating group, which would be expected to decrease the rate of electrophilic aromatic substitution. The bromomethyl group at the C2 position also possesses an electron-withdrawing inductive effect. Despite this deactivation, if substitution were to occur, it would be predicted to take place at the C5 position. Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. lumenlearning.commasterorganicchemistry.com For thiazole itself, mercuration occurs, with a preference for the C5 position over the C4 and C2 positions. pharmaguideline.com

Table 1: Predicted Reactivity of this compound in Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product |

| Bromination | Br₂ / FeBr₃ | 2-(Bromomethyl)-5-bromo-1,3-thiazole-4-carboxylic acid |

| Nitration | HNO₃ / H₂SO₄ | 2-(Bromomethyl)-5-nitro-1,3-thiazole-4-carboxylic acid |

| Sulfonation | SO₃ / H₂SO₄ | 2-(Bromomethyl)-1,3-thiazole-4,5-disulfonic acid |

Nucleophilic Aromatic Substitution Reactions on the Thiazole Ring

Nucleophilic aromatic substitution (SNAr) on the thiazole ring is less common than electrophilic substitution and typically requires the presence of a good leaving group and strong electron-withdrawing groups to activate the ring. The C2 position of the thiazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.com

For this compound, a nucleophilic attack directly on the thiazole ring is unlikely under standard conditions, as there is no good leaving group on the ring itself. The primary site for nucleophilic attack on this molecule is the carbon of the bromomethyl group. However, if a derivative were synthesized with a leaving group (e.g., a halogen) at the C2 position, nucleophilic aromatic substitution could be possible. The presence of the electron-withdrawing carboxylic acid group would help to stabilize the negatively charged Meisenheimer complex intermediate that is formed during the SNAr mechanism. wikipedia.orglibretexts.orgpressbooks.pub

Ring-Opening and Ring-Closing Reactions of the Thiazole Core

Ring-Opening Reactions

The thiazole ring is generally stable due to its aromaticity. Ring-opening reactions are not common and typically require harsh conditions or specific activation. For instance, reduction with Raney nickel can lead to desulfurization and subsequent degradation of the thiazole ring. pharmaguideline.com Certain thiazole derivatives can undergo ring-opening upon reaction with strong bases or under specific catalytic conditions. For example, Brønsted acid-promoted ring-opening of 2H-azirines with thioamides can lead to the formation of thiazoles, implying a reverse ring-opening process under certain conditions. rsc.org

Ring-Closing Reactions

The most prominent method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. nih.gov This reaction involves the condensation of an α-haloketone with a thioamide. nih.gov For the synthesis of this compound, a plausible Hantzsch synthesis would involve the reaction of a derivative of bromopyruvic acid with a thioamide.

Another significant ring-closing method is the Cook-Heilbron synthesis, which produces 5-aminothiazoles from the reaction of an α-aminonitrile with carbon disulfide. nih.gov

Rearrangement Pathways Involving the Thiazole System

Rearrangement reactions involving the thiazole ring itself are not widely reported for simple thiazole derivatives under general conditions. However, substituents on the thiazole ring can undergo rearrangements. For instance, intramolecular nucleophilic substitution in thiazole derivatives can lead to rearranged products. nih.gov While specific rearrangement pathways for this compound have not been detailed in the available literature, it is conceivable that under certain conditions, such as in the presence of strong acids or upon photochemical activation, rearrangements could occur.

Derivatization and Analogue Synthesis Using 2 Bromomethyl 1,3 Thiazole 4 Carboxylic Acid As a Precursor

Design and Synthesis of Substituted 1,3-Thiazole Derivatives

The synthesis of substituted 1,3-thiazole derivatives from 2-(bromomethyl)-1,3-thiazole-4-carboxylic acid can be achieved by targeting its reactive functional groups. The carboxylic acid moiety can be converted into esters, amides, or other derivatives, while the bromomethyl group is susceptible to nucleophilic substitution.

Esterification and Amidation Reactions: The carboxylic acid group can be readily transformed into a variety of esters and amides through standard coupling reactions. For instance, esterification can be achieved by reacting the parent compound with an alcohol in the presence of an acid catalyst. Similarly, amidation reactions with primary or secondary amines, often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), yield the corresponding amides. These reactions introduce a wide array of substituents at the C4 position, allowing for the fine-tuning of the molecule's physicochemical properties.

Nucleophilic Substitution at the Bromomethyl Group: The bromine atom in the bromomethyl side chain is a good leaving group, making this position highly susceptible to nucleophilic attack. This allows for the introduction of various functional groups at the C2 side chain. For example, reaction with amines leads to the formation of aminomethyl derivatives, while reaction with thiols yields thiomethyl ethers. This reactivity is a cornerstone of the Hantzsch thiazole (B1198619) synthesis, a classic method for forming the thiazole ring itself, which involves the reaction of an α-haloketone with a thioamide. researchgate.net While in this case the thiazole ring is already formed, the principle of nucleophilic substitution at a carbon adjacent to the ring remains a key synthetic strategy.

The following table illustrates the types of substituted 1,3-thiazole derivatives that can be synthesized from this compound:

| Reactant | Functional Group Targeted | Resulting Derivative | Reaction Type |

|---|---|---|---|

| Methanol (B129727)/H+ | Carboxylic Acid | Methyl Ester | Esterification |

| Benzylamine/DCC | Carboxylic Acid | Benzylamide | Amidation |

| Sodium Azide | Bromomethyl Group | Azidomethyl Derivative | Nucleophilic Substitution |

| Potassium Thioacetate | Bromomethyl Group | Acetylthiomethyl Derivative | Nucleophilic Substitution |

Elaboration of the Bromomethyl Side Chain for Diverse Functionalization

The bromomethyl group at the C2 position is a key handle for introducing molecular diversity. A wide range of nucleophiles can be employed to displace the bromide ion, leading to a vast array of functionalized derivatives.

Common transformations of the bromomethyl group include reactions with:

Amines: Primary and secondary amines react to form the corresponding aminomethylthiazoles. This is a straightforward method for incorporating basic nitrogen atoms and for linking the thiazole core to other molecular fragments.

Thiols: Thiolates readily displace the bromide to form thioethers. This reaction is useful for introducing sulfur-containing functionalities or for tethering the thiazole to cysteine-containing peptides or other sulfur-based scaffolds.

Alcohols and Phenols: Under basic conditions, alkoxides and phenoxides can react to form ethers, although this reaction is generally less facile than with amines or thiols.

Carboxylates: The reaction with carboxylate anions yields ester linkages, providing another avenue for connecting the thiazole core to other molecules.

Cyanide: The introduction of a nitrile group via reaction with cyanide opens up further synthetic possibilities, as the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine.

These functionalization reactions are typically carried out under mild conditions, making them compatible with a variety of other functional groups that may be present on the nucleophile. The resulting products can serve as intermediates for more complex molecular architectures. For example, the introduction of an amino group on the side chain can be followed by acylation to introduce further diversity. nih.gov

Construction of Fused Heterocyclic Systems (e.g., Thiazolo-quinolones, Thiazolopyridines)

The bifunctional nature of this compound and its derivatives makes it an excellent starting material for the construction of fused heterocyclic systems. By introducing appropriate functional groups, intramolecular cyclization reactions can be induced to form bicyclic and polycyclic structures.

Thiazolopyridines: One notable example is the synthesis of thiazolopyridines. For instance, the Hantzsch pyridine (B92270) synthesis can be adapted by reacting a derivative of the title compound with a β-enaminone or a related precursor. More directly, the existing thiazole ring can be fused to a pyridine ring through cyclization strategies. Research has shown the preparation of 2,3-dihydro acs.orgnih.govthiazolo[4,5-b]pyridines, which are of interest as herbicidal agents. acs.org

Thiazolo-quinolones: While direct synthesis of thiazolo-quinolones from the title compound is not extensively documented in readily available literature, the general principles of quinolone synthesis can be applied. For example, the carboxylic acid function can be coupled with an appropriately substituted aniline (B41778), and the bromomethyl group can then be used to effect cyclization onto the aniline ring, or a derivative thereof. The synthesis of fluoroquinolone conjugates with thiazoles demonstrates the feasibility of linking these two heterocyclic systems.

The general strategy for constructing fused systems involves a two-step process:

Functionalization: One of the reactive sites (bromomethyl or carboxylic acid) is reacted with a molecule containing a second functional group.

Cyclization: The newly introduced functional group then reacts with the remaining reactive site on the thiazole core, or with another part of the molecule, to form a new ring.

Synthesis of Polyfunctionalized Organic Molecules

The term "polyfunctionalized" aptly describes derivatives of this compound, as the starting material itself is already trifunctional. By strategically employing a sequence of reactions, highly complex molecules with multiple, distinct functional groups can be assembled.

For example, a synthetic route could begin with the esterification of the carboxylic acid. The resulting ester could then undergo nucleophilic substitution at the bromomethyl position with a nucleophile that contains yet another functional group, for instance, a protected amine. Following deprotection, this new amino group could be acylated or used in a subsequent cyclization reaction. This step-wise approach allows for the controlled construction of molecules with precisely placed functionalities.

The synthesis of oxazol-thiazole bis-heterocycles is an example of creating more complex, polyfunctional molecules. nih.gov Although not starting from the exact title compound, the principles of combining different heterocyclic building blocks are relevant. One could envision reacting the bromomethyl group of this compound with a thioamide to form a second thiazole ring, resulting in a bithiazole derivative.

The following table outlines a hypothetical synthetic sequence to illustrate the generation of a polyfunctionalized molecule:

| Step | Reaction | Functional Group Transformation | Resulting Structure |

|---|---|---|---|

| 1 | Esterification with Ethanol | -COOH to -COOEt | Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate |

| 2 | Reaction with Phthalamide Potassium | -CH2Br to -CH2-Phthalamide | Ethyl 2-(phthalamidomethyl)-1,3-thiazole-4-carboxylate |

| 3 | Hydrazinolysis | -CH2-Phthalamide to -CH2NH2 | Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate |

| 4 | Acylation with Acetyl Chloride | -CH2NH2 to -CH2NHAc | Ethyl 2-(acetamidomethyl)-1,3-thiazole-4-carboxylate |

Development of Chemical Libraries for High-Throughput Screening in Materials Science

Combinatorial chemistry, a set of techniques for creating a large number of compounds in a single process, is a powerful tool for discovering new molecules with desired properties. nih.gov The synthetic versatility of this compound makes it an ideal scaffold for the creation of chemical libraries. By reacting the parent molecule with a diverse set of building blocks at its two main reactive sites, a large library of analogues can be rapidly generated.

While much of the literature on thiazole libraries focuses on drug discovery, the principles are directly applicable to materials science. acs.org Thiazole-containing compounds have been investigated for their potential in organic electronics, such as in the development of semiconductors and conjugated polymers. rsc.orgrsc.org The electronic properties of these materials are highly dependent on their molecular structure.

A combinatorial library based on the this compound scaffold could be created as follows:

Scaffold Preparation: The starting material is prepared.

Parallel Synthesis: The scaffold is distributed into a multi-well plate.

Diversification Step 1: A different alcohol or amine is added to each well to create a diverse set of esters or amides.

Diversification Step 2: A different nucleophile (e.g., a variety of thiols or amines) is then added to each well to react with the bromomethyl group.

This process would generate a grid of unique compounds, each with a different combination of substituents at the C2 and C4 positions. This library could then be screened for properties relevant to materials science, such as:

Conductivity: For applications in organic electronics.

Photophysical Properties: For use in organic light-emitting diodes (OLEDs) or as fluorescent sensors.

Polymerization Potential: The derivatives could be designed as monomers for the synthesis of novel polymers with tailored properties.

The development of such libraries allows for the rapid exploration of the structure-property relationships of thiazole-based materials, accelerating the discovery of new functional materials. umd.edu

Spectroscopic and Advanced Analytical Characterization Methodologies for 2 Bromomethyl 1,3 Thiazole 4 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 2-(bromomethyl)-1,3-thiazole-4-carboxylic acid in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in the molecule. For this compound, the spectrum is expected to be relatively simple, showing three distinct signals in a deuterated solvent like dimethyl sulfoxide (B87167) (DMSO-d₆).

Thiazole (B1198619) Proton (H-5): A single proton is attached to the thiazole ring at position 5. Due to the aromatic nature of the thiazole ring, this proton is deshielded and is expected to appear as a singlet in the downfield region of the spectrum.

Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group are chemically equivalent and are not coupled to any other protons, thus appearing as a sharp singlet. The electronegative bromine atom causes a significant downfield shift for this signal.

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet at a very low field. Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COOH | > 12.0 | Broad Singlet | 1H |

| Thiazole H-5 | ~ 8.5 | Singlet | 1H |

Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would display five unique signals, corresponding to each carbon atom in its distinct chemical environment.

Thiazole Ring Carbons (C-2, C-4, C-5): The three carbon atoms of the thiazole ring are expected to resonate in the aromatic region. C-2, being situated between two heteroatoms (N and S), is typically the most deshielded. C-4 is attached to the electron-withdrawing carboxylic acid group, while C-5 is bonded to a hydrogen atom.

Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid group characteristically appears far downfield, typically in the 160-185 ppm range oregonstate.edu.

Bromomethyl Carbon (-CH₂Br): This carbon is shifted downfield due to the attached bromine atom and appears in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | ~ 162 |

| C-2 (Thiazole) | ~ 155 |

| C-4 (Thiazole) | ~ 148 |

| C-5 (Thiazole) | ~ 130 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling. In the case of this compound, no cross-peaks would be expected in the COSY spectrum, as none of the protons are coupled to each other. This lack of correlation confirms the isolated nature of each proton environment.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments reveal direct, one-bond correlations between protons and the carbons to which they are attached. For this molecule, an HMQC or HSQC spectrum would show a correlation between the thiazole H-5 signal and the C-5 carbon signal, as well as a correlation between the bromomethyl (-CH₂) protons and the bromomethyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between protons and carbons over two to three bonds, mapping out the molecular framework. Key expected correlations would include:

A correlation from the bromomethyl (-CH₂) protons to the C-2 carbon of the thiazole ring, confirming the position of the bromomethyl substituent.

Correlations from the thiazole H-5 proton to both the C-4 and C-2 carbons, confirming the substitution pattern on the ring.

A potential correlation from the H-5 proton to the carboxylic acid carbon (C=O), further solidifying the assignment of C-4.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental formula of a compound and providing insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. The molecular formula for this compound is C₅H₄BrNO₂S. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum will exhibit a characteristic isotopic pattern for all bromine-containing ions.

The theoretical monoisotopic mass can be calculated with high precision and compared to the experimental value to validate the molecular formula.

Table 3: HRMS Data for this compound (C₅H₄BrNO₂S).

| Ion Species | Theoretical Exact Mass (m/z) |

|---|---|

| [M(⁷⁹Br)] | 220.91461 |

| [M(⁸¹Br)] | 222.91256 |

| [M(⁷⁹Br)+H]⁺ | 221.92244 |

| [M(⁸¹Br)+H]⁺ | 223.92039 |

| [M(⁷⁹Br)-H]⁻ | 219.90678 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻) which is then fragmented by collision-induced dissociation (CID). The resulting product ions provide valuable information about the molecule's structure.

For the [M-H]⁻ ion of this compound, several fragmentation pathways are plausible:

Decarboxylation: A characteristic fragmentation for carboxylic acids is the neutral loss of carbon dioxide (CO₂, 44 Da), which would result in a significant fragment ion.

Loss of Bromine: Cleavage of the C-Br bond could lead to the loss of a bromine radical (Br•, 79/81 Da) or hydrogen bromide (HBr, 80/82 Da).

Side-Chain Cleavage: Fragmentation could occur at the bond connecting the bromomethyl group to the thiazole ring.

Ring Cleavage: The thiazole ring itself can undergo fragmentation, although this often requires higher energy and leads to more complex patterns sapub.org.

Analysis of these fragmentation patterns allows for the confirmation of the presence and location of the carboxylic acid and bromomethyl functional groups on the thiazole core.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. While specific experimental spectra for this compound are not publicly available, a detailed prediction of its characteristic vibrational modes can be made.

The IR and Raman spectra are expected to be dominated by features arising from the carboxylic acid group, the thiazole ring, and the bromomethyl substituent. The carboxylic acid moiety will likely exhibit a very broad O-H stretching band in the IR spectrum, typically centered in the 3300-2500 cm⁻¹ region, which is characteristic of the hydrogen-bonded dimers common in the solid state of carboxylic acids. The carbonyl (C=O) stretching vibration is expected to appear as a strong band in the IR spectrum, likely between 1710 and 1680 cm⁻¹, consistent with a carboxylic acid conjugated to an aromatic ring.

The thiazole ring should give rise to a series of characteristic stretching and bending vibrations. These include C=N and C=C stretching vibrations, which are expected in the 1650-1450 cm⁻¹ region. The C-S stretching vibrations of the thiazole ring typically appear at lower wavenumbers, often in the 900-600 cm⁻¹ range. The C-H stretching of the lone hydrogen on the thiazole ring is anticipated around 3100 cm⁻¹.

The bromomethyl group introduces a C-Br stretching vibration, which is expected to be observed in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹. The CH₂ bending (scissoring) vibration of the bromomethyl group should be found around 1440-1420 cm⁻¹.

Table 1: Predicted IR and Raman Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Carboxylic Acid | O-H stretch (H-bonded) | 3300-2500 | Strong, Broad | Weak |

| Thiazole Ring | C-H stretch | ~3100 | Medium | Medium |

| Bromomethyl Group | CH₂ asymmetric stretch | ~2960 | Medium | Medium |

| Bromomethyl Group | CH₂ symmetric stretch | ~2870 | Medium | Medium |

| Carboxylic Acid | C=O stretch | 1710-1680 | Strong | Medium |

| Thiazole Ring | C=N / C=C stretches | 1650-1450 | Medium-Strong | Strong |

| Bromomethyl Group | CH₂ scissoring | 1440-1420 | Medium | Weak |

| Carboxylic Acid | C-O stretch / O-H bend | 1440-1395, 1300-1200 | Medium | Weak |

| Thiazole Ring | Ring breathing/deformations | 1200-800 | Medium | Medium-Strong |

| Carboxylic Acid | O-H out-of-plane bend | ~920 | Medium, Broad | Weak |

| Thiazole Ring | C-H out-of-plane bend | 900-850 | Strong | Weak |

| Thiazole Ring | C-S stretch | 900-600 | Medium | Strong |

| Bromomethyl Group | C-Br stretch | 600-500 | Strong | Strong |

X-ray Crystallography for Solid-State Structure Determination

To date, a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD). X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal.

Based on the molecular structure, it is highly probable that the solid-state packing of this compound is dominated by intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules. Carboxylic acids commonly form centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. acs.orgmdpi.com

The planar thiazole ring may also participate in π-π stacking interactions, further stabilizing the crystal lattice. The presence of the bromine atom could lead to halogen bonding interactions (C-Br···O or C-Br···N), which are increasingly recognized as significant forces in crystal engineering.

A full single-crystal X-ray diffraction analysis would provide crucial information, including unit cell dimensions, space group, bond lengths, bond angles, and details of the intermolecular interactions, which would be invaluable for understanding the compound's solid-state properties and for computational modeling studies.

Chromatographic Techniques for Separation and Purity Analysis (e.g., HPLC, GC-MS)

Specific, validated chromatographic methods for the analysis of this compound have not been detailed in the literature. However, standard methodologies for the analysis of polar, acidic compounds can be readily adapted.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC would be the most probable method for the separation and purity assessment of this compound. Given its polar nature, due to the carboxylic acid group, a C18 or a more polar-modified column (e.g., polar-embedded or cyano-phase) would be suitable. youtube.comphenomenex.com To ensure good peak shape and retention for the acidic analyte, the mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component buffered to an acidic pH (typically below the pKa of the carboxylic acid, around pH 2-3) using additives like formic acid or trifluoroacetic acid. sielc.com Detection would most likely be achieved using a UV-Vis detector, as the thiazole ring is a chromophore.

Table 2: Plausible HPLC Method Parameters for this compound

| Parameter | Suggested Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at ~254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of this compound by GC-MS is challenging due to its low volatility and thermal lability, which are characteristic of carboxylic acids. The high temperatures of the GC inlet could lead to decarboxylation. Therefore, derivatization to a more volatile and thermally stable ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester, would almost certainly be required prior to analysis. usherbrooke.caacs.org

Following successful derivatization, the resulting ester would be amenable to GC separation and subsequent mass spectrometric analysis. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to the derivatized molecule. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in M and M+2 peaks of nearly equal intensity for the molecular ion and any bromine-containing fragments. youtube.com

Key fragmentation pathways would likely include the loss of the bromine atom, cleavage of the ester group, and fragmentation of the thiazole ring. The bromomethyl group could be lost as a CH₂Br radical or through cleavage of the C-Br bond. Fragmentation of the thiazole ring can proceed through various pathways, often involving the loss of small, stable molecules like HCN or acetylene. researchgate.netnih.gov

Table 3: Predicted Key Mass Fragments for the Methyl Ester of this compound

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Notes |

| 235 / 237 | [M]⁺ | Molecular ion of the methyl ester |

| 204 / 206 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) group from the ester |

| 176 / 178 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |

| 156 | [M - Br]⁺ | Loss of a bromine radical |

| 142 | [M - CH₂Br]⁺ | Loss of the bromomethyl radical |

| 124 | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide |

| 84 | [C₃H₂NS]⁺ | Fragment corresponding to the thiazole ring |

Computational and Theoretical Studies of 2 Bromomethyl 1,3 Thiazole 4 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. For 2-(bromomethyl)-1,3-thiazole-4-carboxylic acid, these calculations can predict its geometry, stability, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. ekb.eg By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. The B3LYP functional combined with a basis set like 6-311G(d,p) is commonly employed for geometry optimization and electronic property calculations of thiazole (B1198619) derivatives. epu.edu.iqresearchgate.net

For this compound, DFT calculations would be used to determine its most stable three-dimensional conformation by optimizing bond lengths, bond angles, and dihedral angles. These calculations can also provide insights into the distribution of electron density, revealing the electronegative and electropositive regions of the molecule through the generation of a Molecular Electrostatic Potential (MEP) map. epu.edu.iq

Table 1: Illustrative Optimized Geometrical Parameters for a Thiazole Derivative using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-N3 | 1.31 | N3-C2-S1 | 115.0 |

| C4-C5 | 1.42 | C2-N3-C4 | 109.5 |

| C2-Br | 1.95 | C5-C4-COOH | 120.2 |

| C4-COOH | 1.50 | H-C5-C4-N3 | 180.0 |

Note: The data in this table is illustrative for a thiazole derivative and not specific to this compound.

Ab initio methods are quantum chemical calculations based on first principles, without the use of experimental data. Methods like Hartree-Fock (HF) provide a foundational understanding of molecular orbitals. mdpi.com While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energy and property calculations. These high-accuracy calculations are valuable for benchmarking results from other methods and for studying systems where electron correlation is particularly important. For some thiazole derivatives, ab initio methods have been used to predict properties like acidity constants with excellent correlation to experimental values. researchgate.net

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and stability. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized over the electron-rich thiazole ring, while the LUMO may be distributed over the carboxylic acid and bromomethyl groups. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov This analysis helps in predicting how the molecule will interact with electrophiles and nucleophiles.

Table 2: Representative Frontier Molecular Orbital Energies for Thiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Thiazole Derivative A | -5.36 | -0.88 | 4.48 |

| Thiazole Derivative B | -5.32 | -1.57 | 3.75 |

Note: This data is based on findings for different thiazole derivatives and serves as an example. nih.gov

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.orgwisc.edu It examines the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors). nih.gov This analysis reveals hyperconjugative and intramolecular charge transfer (ICT) interactions that contribute to the molecule's stability. nih.govmdpi.com

In this compound, NBO analysis could quantify the strength of interactions between the lone pairs on the nitrogen and sulfur atoms of the thiazole ring and the antibonding orbitals of adjacent bonds. It can also elucidate the nature of the C-Br bond and the interactions involving the carboxylic acid group.

Elucidation of Reaction Mechanisms through Computational Simulations

Computational simulations, particularly using DFT, are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed understanding of reaction mechanisms. nih.gov

For this compound, the bromomethyl group is a likely site for nucleophilic substitution reactions. Computational studies can model the reaction pathway of this molecule with various nucleophiles, helping to predict the most favorable reaction course and the structure of the resulting products. rsc.org Such simulations have been used to understand complex, multi-step reactions involving similar heterocyclic systems. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical methods can accurately predict spectroscopic parameters, which is invaluable for structure elucidation and the interpretation of experimental spectra. DFT calculations are commonly used to compute NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR). epu.edu.iqresearchgate.net

Calculated NMR chemical shifts for this compound can be compared with experimental data to confirm its structure. Similarly, the calculated vibrational frequencies can be correlated with the peaks in an experimental IR spectrum, allowing for the assignment of specific vibrational modes to different functional groups within the molecule. mdpi.com

Table 3: Exemplary Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Thiazole Moiety

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

| C2 | 168.5 | 169.1 |

| C4 | 145.2 | 146.0 |

| C5 | 112.3 | 113.1 |

Note: This table illustrates the typical correlation between experimental and calculated data for thiazole derivatives and is not specific to the title compound. nih.gov

Conformational Analysis and Stereochemical Implications

Conformational analysis of this compound focuses on the spatial arrangement of its atoms, which can change through rotation around single bonds. The molecule's structure is defined by the thiazole ring, a five-membered aromatic heterocycle, with a bromomethyl group at position 2 and a carboxylic acid group at position 4. The primary degrees of freedom for conformational changes are the rotations around the C2-C(bromomethyl) and C4-C(carboxylic) single bonds.

Key Rotational Isomers (Conformers):

The rotation of the bromomethyl and carboxylic acid groups gives rise to several potential conformers. The stability of these conformers is influenced by a combination of steric hindrance and electronic interactions. For instance, the bulky bromine atom can sterically interact with the adjacent nitrogen atom of the thiazole ring or the carboxylic acid group, depending on the rotational state.

Intramolecular hydrogen bonding could also play a significant role in stabilizing certain conformations. A hydrogen bond might form between the hydroxyl proton of the carboxylic acid and the nitrogen atom of the thiazole ring, which would constrain the orientation of the carboxylic acid group.

The planarity of the thiazole ring is a key feature, although minor puckering can occur in substituted derivatives. The relative orientation of the substituents with respect to this plane is a critical aspect of the conformational analysis.

Hypothetical Conformational Energy Profile:

The following table presents a hypothetical summary of the key conformers and their estimated relative energies, based on general principles of conformational analysis of substituted aromatic rings. The dihedral angles (τ) describe the rotation around the C2-C(bromomethyl) and C4-C(carboxylic) bonds.

| Conformer | Dihedral Angle τ(N-C2-C-Br) | Dihedral Angle τ(S-C4-C=O) | Relative Energy (kcal/mol) | Key Interactions |

| A | ~0° | ~0° | 0.0 | Potential intramolecular H-bond (O-H···N), minimized steric clash. |

| B | ~180° | ~0° | 1.5 | Steric interaction between Br and N. |

| C | ~0° | ~180° | 2.0 | Loss of H-bond, potential dipole repulsion. |

| D | ~180° | ~180° | 3.5 | Combination of steric hindrance and unfavorable electrostatic interactions. |

This is an interactive data table. You can sort and filter the data.

Stereochemical Implications:

This compound is an achiral molecule, so it does not have enantiomers. However, its different conformations can be considered diastereomers if they are stable enough to be isolated, though this is unlikely at room temperature due to the low rotational barriers. The preferred conformation is significant as it determines the molecule's three-dimensional shape, which in turn affects its crystal packing and its ability to bind to specific sites in biological macromolecules. The conformational rigidity or flexibility is a key determinant of its biological activity. Studies on other thiazole-containing compounds have shown that the thiazole ring can impose significant conformational restrictions, which can be crucial for their function.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. An MD simulation of this compound would provide insights into its flexibility, conformational transitions, and interactions with its environment, such as a solvent. nih.govnih.gov

Simulation Setup and Methodology:

A typical MD simulation would involve placing the molecule in a simulation box filled with a chosen solvent, often water, to mimic physiological conditions. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. The simulation then solves Newton's equations of motion for all atoms, generating a trajectory of their positions and velocities over time.

Insights from Molecular Dynamics:

From the MD trajectory, various properties can be analyzed to understand the molecule's dynamic behavior:

Conformational Flexibility: Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms can reveal the flexibility of different parts of the molecule. It is expected that the bromomethyl and carboxylic acid side chains would show higher flexibility compared to the more rigid thiazole ring.

Solvent Interactions: The simulation can show how solvent molecules, like water, interact with the different functional groups of the molecule. This includes the formation of hydrogen bonds between the carboxylic acid group and water, and the solvation of the polar thiazole ring and the bromomethyl group. Radial distribution functions can be calculated to quantify the probability of finding solvent molecules at a certain distance from specific atoms.

Intramolecular Dynamics: MD simulations can capture the transitions between different conformations and allow for the calculation of the free energy landscape associated with these changes. This would provide a more detailed picture of the conformational preferences and the energy barriers between different states than static quantum chemical calculations alone.

Expected Dynamic Behavior:

Potential Data from Molecular Dynamics Simulations:

| Parameter | Information Gained |

| RMSD (Root-Mean-Square Deviation) | Overall structural stability and conformational changes over time. |

| RMSF (Root-Mean-Square Fluctuation) | Flexibility of individual atoms or functional groups. |

| Hydrogen Bond Analysis | Dynamics of intramolecular and intermolecular hydrogen bond formation and breaking. |

| Radial Distribution Function (g(r)) | Solvation structure and specific interactions with solvent molecules. |

| Dihedral Angle Distribution | Preferred rotational states of the side chains and the probability of occupying them. |

This is an interactive data table. You can sort and filter the data.

Applications of 2 Bromomethyl 1,3 Thiazole 4 Carboxylic Acid in Advanced Chemical Synthesis

Role as a Privileged Scaffold in Medicinal Chemistry Precursor Synthesis

The thiazole (B1198619) ring is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of natural products and FDA-approved drugs, where it contributes to a wide spectrum of therapeutic activities. researchgate.netresearchgate.net Thiazole-containing compounds have demonstrated potential as antidiabetic, anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netnih.gov The utility of 2-(bromomethyl)-1,3-thiazole-4-carboxylic acid lies in its ability to act as a foundational core for rapidly generating libraries of diverse molecules for drug discovery screening.

The two functional groups on the scaffold serve as orthogonal reactive handles:

Carboxylic Acid: This group can be readily converted into amides, esters, or other derivatives through standard coupling reactions. This allows for the introduction of a wide variety of substituents to probe structure-activity relationships (SAR). The ionization of the carboxylic acid group at physiological pH can also enhance water solubility, a crucial property for drug candidates. researchgate.net

Bromomethyl Group: This moiety is a potent electrophile, making it highly susceptible to nucleophilic substitution. This enables the attachment of various fragments containing nitrogen, oxygen, or sulfur nucleophiles, leading to the formation of new carbon-heteroatom bonds and further molecular diversification.

The strategic combination of these functionalities allows medicinal chemists to systematically modify the scaffold and optimize biological activity, transforming a single precursor into numerous potential therapeutic agents.

Table 1: Examples of Therapeutic Areas Involving Thiazole Scaffolds

| Therapeutic Area | Example Drug/Compound Class | Reference |

|---|---|---|

| Anticancer | Dasatinib, Ixabepilone | researchgate.net |

| Antibacterial | Cefodizime, Aztreonam | researchgate.net |

| Antidiabetic | Rosiglitazone (contains a related thiazolidinone ring) | researchgate.net |

| Anti-inflammatory | Various synthetic thiazole derivatives | nih.gov |

Utilization as a Building Block for Complex Heterocyclic Systems

The development of novel, complex heterocyclic systems is a central goal in organic synthesis, as these structures often possess unique biological and physical properties. ossila.com this compound is an ideal starting material for synthesizing such systems, including fused and polycyclic aromatic compounds.

Its bifunctional nature allows it to participate in cyclization and condensation reactions. For instance, the bromomethyl group can react with a nucleophile that is part of a larger molecule, leading to the formation of a new ring fused to the thiazole core. One such strategy involves the synthesis of thiazolo[4,5-d]pyrimidines, which are purine isosteres with significant pharmacological activities. nih.gov Similarly, the carboxylic acid can be used as an anchor point to build additional rings through reactions like intramolecular Friedel-Crafts acylations or multi-step condensation sequences.

Research on related thiazole carboxylic acids has demonstrated their utility in constructing complex structures like 5,7a-dihydro-1H,3H-pyrrolo[1,2-c]thiazole derivatives through cycloaddition reactions. researchgate.net The presence of both an electrophilic center (the bromomethyl carbon) and a group amenable to cyclization pre-organization (the carboxylic acid) within the same molecule makes this compound a powerful tool for creating novel heterocyclic architectures.

Application in Materials Chemistry for Functional Compound Design (e.g., Non-Linear Optical Materials)